Scientific Field: Neuroscience, Behavioral Neuroscience, Bipolar Disorder, Depression, Schizophrenia & Psychosis, Toxicology & Xenobiotic Metabolism, Cytochrome P450s, Drug Metabolites .
Summary of the Application: Aripiprazole N-Oxide is used in the study of these fields as a metabolite of Aripiprazole, which is an atypical antipsychotic. It is particularly relevant in the study of drug metabolism and the role of cytochrome P450 enzymes .
Methods of Application or Experimental Procedures: The synthesis and characterization of Aripiprazole N-Oxide and other metabolites of Aripiprazole have been described in scientific literature . .
Results or Outcomes: The outcomes of using Aripiprazole N-Oxide in research can vary widely depending on the specific study or experiment. In general, it can provide valuable insights into the metabolism of Aripiprazole and the role of cytochrome P450 enzymes .
Field: Neuroscience, Psychopharmacology
Application Summary: Aripiprazole N-Oxide is used in the study of dopamine D2 receptor partial agonist antipsychotics, such as Aripiprazole and Brexpiprazole.
Field: Psychopharmacology
Application Summary: Aripiprazole N-Oxide is used in the study of antipsychotic strategies beyond dopamine receptor antagonism.
Aripiprazole N1-Oxide is a chemical compound derived from aripiprazole, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The molecular formula of Aripiprazole N1-Oxide is C23H27Cl2N3O3, and its molecular weight is approximately 464.39 g/mol . This compound is recognized as a potential impurity in commercial formulations of aripiprazole and is also considered a metabolite of the parent drug .
The synthesis of Aripiprazole N1-Oxide can be achieved through various oxidation methods applied to aripiprazole. Notably, one method involves the use of oxidizing agents such as hydrogen peroxide in conjunction with catalysts that facilitate the formation of the N-oxide group. Additionally, alternative synthetic routes may utilize supercritical fluids and specific solvents to enhance the efficiency and yield of the reaction .
Aripiprazole N1-Oxide primarily serves as a reference standard in pharmaceutical research and quality control settings. Its identification in aripiprazole formulations is crucial for ensuring product purity and safety. Moreover, understanding its properties can aid in studying drug metabolism and potential interactions within biological systems .
Aripiprazole N1-Oxide shares structural similarities with several other compounds in the class of antipsychotics and their metabolites. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Aripiprazole | Parent compound | Atypical antipsychotic with a broad spectrum of action against schizophrenia and bipolar disorder. |
Brexpiprazole | Similar core structure | Newer atypical antipsychotic with a different receptor profile and fewer side effects. |
Cariprazine | Similar piperazine moiety | Exhibits unique receptor binding affinities that may lead to distinct therapeutic effects. |
Olanzapine | Structural resemblance | Known for its sedative properties; used in treatment-resistant cases. |
The uniqueness of Aripiprazole N1-Oxide lies in its role as a metabolite that can provide insights into the pharmacodynamics of aripiprazole while potentially influencing its therapeutic profile through metabolic pathways .
Aripiprazole N1-Oxide possesses the molecular formula C23H27Cl2N3O3 with a molecular weight of 464.4 g/mol, representing an oxidized variant of the parent antipsychotic compound aripiprazole. The systematic IUPAC nomenclature identifies this compound as 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, reflecting the presence of the oxidized piperazine moiety that distinguishes it from its parent structure. The InChI key ZNYNDJDSFMRJPS-UHFFFAOYSA-N provides a standardized digital representation for computational and database applications. The compound exhibits a characteristic N-oxide functional group where the nitrogen atom in the piperazine ring carries a formal positive charge balanced by an oxide anion, creating a zwitterionic structure that significantly influences its physicochemical properties.
The canonical SMILES notation C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] reveals the complex three-dimensional arrangement of atoms and functional groups. This structural representation demonstrates the presence of two chlorine atoms attached to the phenyl ring, a quinolinone core structure, and the distinctive N-oxide functionality that represents the primary structural difference from aripiprazole. The oxidation state change at the nitrogen atom alters the electronic distribution throughout the molecule, affecting its interaction with biological targets and metabolic enzymes.
The three-dimensional conformational properties of Aripiprazole N1-Oxide significantly impact its biological activity and pharmaceutical applications. The presence of the N-oxide group introduces additional steric constraints and electronic effects that influence the preferred conformational states of the molecule. Computational studies utilizing various molecular modeling approaches have revealed that the oxidized piperazine ring adopts different chair conformations compared to the parent compound, leading to altered spatial orientations of the dichlorophenyl substituent. These conformational changes directly affect the compound's ability to interact with dopamine and serotonin receptors, distinguishing its pharmacological profile from aripiprazole.
The rotational barriers around key bonds, particularly those involving the piperazine-butoxy linker and the dichlorophenyl attachment point, are modified by the presence of the N-oxide functionality. Spectroscopic evidence from nuclear magnetic resonance studies indicates that the oxidized nitrogen center exhibits distinct chemical shift patterns and coupling constants compared to the parent compound. These observations provide crucial insights into the dynamic behavior of the molecule in solution and its potential binding modes with biological targets.